molecular formula C17H11NO3 B5705112 benzo-1,4-quinone O-2-naphthoyloxime

benzo-1,4-quinone O-2-naphthoyloxime

Cat. No.: B5705112
M. Wt: 277.27 g/mol
InChI Key: BHNSJKSLRSYRKD-UHFFFAOYSA-N
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Description

Benzo-1,4-quinone O-2-naphthoyloxime is a derivative of 1,4-benzoquinone, where one of the quinone oxygen atoms is replaced by an O-2-naphthoyloxime group (-O-N=C-O-C₁₀H₇). This structural modification introduces steric bulk and electronic effects, altering the compound’s physicochemical and reactive properties. For instance, describes the synthesis of 1,4-naphthoquinone derivatives via nucleophilic substitution of phenoxy groups, suggesting that similar methods (e.g., coupling 2-naphthoyloxime with a benzoquinone precursor) could be employed . The oxime group may enhance redox activity or serve as a ligand in coordination chemistry, as seen in related quinone-based systems used in radical scavenging (e.g., benzo-1,4-quinone in ) .

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-16-9-7-15(8-10-16)18-21-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNSJKSLRSYRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C3C=CC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl () lower melting points (65–67°C) compared to polar groups (e.g., tetrahydroxy derivatives melt >300°C) . The naphthoyloxime group in the target compound may similarly reduce crystallinity due to steric hindrance.
  • Electronic Effects: Electron-withdrawing groups (e.g., oxime) increase quinone electrophilicity, enhancing reactivity in redox or nucleophilic addition reactions. Methoxy groups () exhibit electron-donating effects, stabilizing the quinone ring .

Spectral and Analytical Data

  • NMR: Benzoquinone derivatives with aromatic substituents (e.g., 1,4-naphthoquinones in ) show distinct ¹H NMR signals for quinone protons (δ 6.5–7.5 ppm) and substituent-specific shifts (e.g., methoxy at δ ~3.8 ppm) . The oxime proton in benzo-1,4-quinone O-2-naphthoyloxime would likely resonate near δ 8.0–9.0 ppm, as seen in related oximes.
  • IR: Quinone carbonyl stretches appear at ~1650–1700 cm⁻¹. Oxime (-N=O) stretches typically occur at ~1500–1600 cm⁻¹ .

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